ent-Atorvastatin

Description

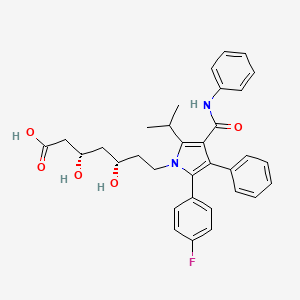

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134523-03-8 (calcium salt) | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110862-48-1, 501121-34-2 | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ent-Atorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT-ATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATORVASTATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Stereoselective-Synthesis-of-ent-Atorvastatin

Abstract

This technical guide provides an in-depth examination of the synthetic strategies for producing ent-Atorvastatin, the enantiomer of the blockbuster drug Atorvastatin. The synthesis of this specific stereoisomer is of significant interest for pharmacological research, analytical standard development, and studies on stereoselective metabolism. This document details the critical challenge in this synthesis: the precise construction of the (3S,5S)-dihydroxy-heptanoate side chain. We will explore and compare various synthetic methodologies, including biocatalytic routes and substrate-controlled diastereoselective reductions. The guide offers detailed, field-tested protocols, explains the causal reasoning behind experimental choices, and presents quantitative data to ensure scientific rigor and reproducibility for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Stereochemistry in Atorvastatin

Atorvastatin, marketed as Lipitor®, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic efficacy is critically dependent on the specific stereochemistry of its side chain, which features two chiral centers at the C3 and C5 positions. The active pharmaceutical ingredient (API) is the (3R,5R)-dihydroxy-heptanoate stereoisomer.[3] The chemical structure of Atorvastatin combines this enantiopure dihydroxyheptanoate chain with a substituted pyrrole core.[1]

The synthesis of ent-Atorvastatin, the (3S,5S)-enantiomer, is a crucial endeavor for several reasons:

-

Pharmacological Probes: It serves as an essential negative control in pharmacological studies to elucidate the precise mechanism of action and binding interactions of Atorvastatin with its target enzyme.

-

Analytical Standards: A pure sample of the enantiomer is required for the development and validation of analytical methods designed to detect stereoisomeric impurities in the bulk drug substance.

-

Metabolic Studies: It allows for the investigation of enantioselective metabolism, protein binding, and transport, providing a more complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.

The primary synthetic challenge lies in the stereocontrolled synthesis of the side-chain precursor, as the construction of the achiral pyrrole core is typically achieved through well-established methods like the Paal-Knorr synthesis.[4][5] This guide will focus on the strategic approaches to constructing the required (3S,5S) stereochemistry.

Retrosynthetic Analysis of ent-Atorvastatin

A convergent retrosynthetic strategy is most effective for ent-Atorvastatin. The molecule can be disconnected into two primary building blocks: the achiral pyrrole core (A) and the chiral side-chain synthon (B). The final coupling is typically achieved via a Paal-Knorr reaction between a 1,4-dicarbonyl compound and the amine-functionalized chiral side chain.

Figure 1: Retrosynthetic analysis of ent-Atorvastatin.

This analysis highlights that the core challenge is the synthesis of the chiral amine synthon (B). The absolute stereochemistry of this piece dictates the final product's configuration.

Key Synthetic Strategy: Biocatalytic Desymmetrization

One of the most elegant and efficient methods for establishing the syn-1,3-diol motif is through biocatalysis. Enzymes, particularly ketoreductases (KREDs) or aldolases, offer unparalleled stereoselectivity under mild reaction conditions.[6][7] The use of a diketoreductase can stereoselectively reduce a β,δ-diketo ester in a single step to form the desired diol.[7] Similarly, deoxyribose-5-phosphate aldolase (DERA) can catalyze tandem aldol reactions to build the carbon backbone with precise stereocontrol.[8]

Chemo-Enzymatic Synthesis via Ketoreductase

This approach utilizes a highly selective carbonyl reductase to reduce a prochiral ketone, establishing one stereocenter, followed by a diastereoselective reduction of a second ketone, controlled by the first stereocenter. A robust carbonyl reductase, LbCR from Lactobacillus brevis, has been identified for its high activity and excellent diastereoselectivity in producing the (3R,5R)-diol precursor for Atorvastatin.[3] To generate the ent-(3S,5S) form, one would require a reductase with the opposite stereopreference. Many screening kits are commercially available to identify such enzymes.

Conceptual Workflow:

Figure 2: Workflow for biocatalytic asymmetric reduction.

Detailed Protocol: Diastereoselective Reduction of a β-Hydroxy Ketone

This protocol describes the chemical reduction step that follows an initial enzymatic reduction. Assuming the (5S)-hydroxy-3-oxo-hexanoate intermediate has been synthesized, this second reduction establishes the C3 stereocenter. The existing C5 hydroxyl group directs the stereochemical outcome.

Objective: To synthesize tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate via a substrate-controlled diastereoselective reduction.

Materials:

-

tert-butyl 6-cyano-(5S)-hydroxy-3-oxo-hexanoate

-

Diethylmethoxyborane (Et₂BOMe)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Standard workup and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with tert-butyl 6-cyano-(5S)-hydroxy-3-oxo-hexanoate (1.0 eq) and anhydrous THF (10 volumes).

-

Chelation: The solution is cooled to -78 °C using an acetone/dry ice bath. Diethylmethoxyborane (1.1 eq) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 30 minutes.

-

Causality Explanation: The diethylmethoxyborane acts as a chelating agent, forming a rigid six-membered ring intermediate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, exposing one face of the ketone to the reducing agent, thereby directing the hydride attack.

-

-

Reduction: Sodium borohydride (1.2 eq) is added portion-wise. The reaction mixture is stirred for 3-5 hours at -78 °C.

-

Expertise Insight: Maintaining a low temperature is critical to favor the chelation-controlled pathway over non-selective background reduction, ensuring high diastereoselectivity.

-

-

Quenching: The reaction is quenched by the slow addition of methanol (5 volumes). The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Workup & Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure syn-diol product.

-

Characterization: The product's diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are confirmed using chiral HPLC and NMR spectroscopy.

Data Summary and Expected Outcomes

The success of a stereoselective synthesis is measured by its yield and stereochemical purity. The following table summarizes typical results for the described diastereoselective reduction step.

| Parameter | Typical Value | Method of Verification |

| Chemical Yield | 85-95% | Isolated Mass |

| Diastereomeric Excess (d.e.) | >99% | ¹H NMR, Chiral HPLC |

| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |

Final Assembly: Paal-Knorr Pyrrole Synthesis

Once the chiral side-chain amine is prepared, the final step is its condensation with the achiral 1,4-dicarbonyl component to form the central pyrrole ring.[9]

Reaction: (4S,6S)-6-(2-aminoethyl) side-chain + 2,5-dioxo-heptanedioic acid derivative → Protected ent-Atorvastatin

This reaction is typically carried out in a suitable solvent mixture like toluene/heptane with a catalytic amount of a weak acid (e.g., pivalic acid) and azeotropic removal of water using a Dean-Stark apparatus.[5] Subsequent standard deprotection steps yield the final ent-Atorvastatin product.

Conclusion

The synthesis of ent-Atorvastatin is a challenging yet achievable goal that hinges on the precise stereocontrol during the construction of the dihydroxy-heptanoate side chain. While multiple strategies exist, this guide has highlighted a powerful chemo-enzymatic approach that leverages the selectivity of biocatalysis followed by a robust, substrate-controlled chemical reduction. The detailed protocol provides a reliable framework for researchers to produce this valuable molecule with high stereochemical purity, enabling further investigation into the nuanced pharmacology of statins.

References

-

Atorvastatin (Lipitor) by MCR - PMC - NIH. (n.d.). Retrieved from [Link]

- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(2), 105-131.

- Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793.

- Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. (2017). Green Chemistry, 19(7), 1736-1740.

- Li, Z., et al. (2020). Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development, 24(7), 1317-1324.

- Zheng, G. W., et al. (2012). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains.

- The total synthesis of calcium atorvastatin. (2016). Tetrahedron Letters, 57(8), 918-921.

- [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 8.

- Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. (2017). Synfacts, 13(11), 1117.

- An improved process for chiron synthesis of the atorvastatin side chain. (2007). Tetrahedron: Asymmetry, 18(13), 1571-1574.

- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2019). RSC Medicinal Chemistry, 10(12), 1956-1966.

- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). Current Medicinal Chemistry, 30.

- An innovative route for the production of atorvastatin side-chain precursor by DERA-catalysed double aldol addition. (2018). Catalysis Science & Technology, 8(19), 4966-4976.

- Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. (2023). Molecules, 28(7), 3183.

-

Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC - NIH. (n.d.). Retrieved from [Link]

- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics, 20(1), 28-32.

- Method for preparing atorvastatin calcium chiral side chain. (2012).

- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2019). RSC Advances, 9(58), 33753-33763.

- Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters, 10(3), 377-382.

Sources

- 1. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: In Vitro Characterization and Effects of ent-Atorvastatin

Part 1: Executive Summary & Stereochemical Imperative

In the development of HMG-CoA reductase inhibitors (statins), stereochemistry is not merely a structural detail—it is the determinant of efficacy. Atorvastatin is administered as the calcium salt of the (3R,5R) -enantiomer. Its enantiomer, (3S,5S)-atorvastatin (often referred to as ent-atorvastatin), represents a critical chiral impurity and a distinct pharmacological entity.

While the (3R,5R)-eutomer exhibits nanomolar affinity for HMG-CoA reductase, ent-atorvastatin displays a drastically different pharmacological profile. It is significantly less potent against the primary target but possesses distinct off-target activities, particularly in the activation of nuclear receptors like the Pregnane X Receptor (PXR) .

This guide provides a technical deep-dive into the in vitro assessment of ent-atorvastatin, focusing on its separation, lack of primary efficacy, and potential for mediating drug-drug interactions (DDIs) through nuclear receptor activation.

Part 2: Chemical Identity & Structural Basis

To understand the in vitro behavior, we must first define the structural divergence. The pharmacophore of atorvastatin is the dihydroxyheptanoic acid side chain, which mimics the substrate HMG-CoA.

-

Eutomer (Drug): (3R,5R)-Atorvastatin. The hydroxyl groups are oriented to form specific hydrogen bonds with Ser565, Arg590, and Lys691 within the enzyme's catalytic domain.

-

Distomer (Impurity): (3S,5S)-Atorvastatin (ent-atorvastatin). The inversion of these chiral centers disrupts the spatial arrangement required for high-affinity binding, leading to a loss of primary inhibitory activity.

Table 1: Stereochemical Profile of Atorvastatin Isomers

| Isomer | Configuration | Role | HMG-CoA Reductase Activity | PXR Activation Potential |

| Atorvastatin | (3R, 5R) | Eutomer (API) | High (IC50 ~ 8 nM) | Moderate |

| ent-Atorvastatin | (3S, 5S) | Distomer / Impurity | Low / Inactive | High (Relevant for DDI) |

| Epimer A | (3R, 5S) | Diastereomer | Low | Variable |

| Epimer B | (3S, 5R) | Diastereomer | Low | Variable |

Part 3: Primary Pharmacology (HMG-CoA Reductase Inhibition)[2][3][4][5]

The primary in vitro effect of ent-atorvastatin is defined by what it fails to do. Unlike the eutomer, ent-atorvastatin binds poorly to the HMG-CoA reductase active site.

Mechanistic Insight

The HMG-CoA reductase enzyme is stereospecific. The (3R,5R) stereochemistry allows the dihydroxy acid side chain to mimic the transition state of mevalonate formation. The (3S,5S) configuration creates steric clashes preventing the "flap" domain of the enzyme from closing, which is necessary for catalysis.

Protocol 1: Comparative HMG-CoA Reductase Inhibition Assay

Objective: To quantify the discrimination ratio between the eutomer and ent-atorvastatin.

Reagents:

-

Recombinant human HMG-CoA Reductase (catalytic domain).

-

Substrate: NADPH (400 µM) and HMG-CoA (400 µM).

-

Assay Buffer: 100 mM KH₂PO₄, 1 mM EDTA, 1 mM DTT, pH 7.4.

Workflow:

-

Preparation: Dissolve (3R,5R)-atorvastatin and ent-atorvastatin in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

-

Incubation: Mix enzyme + inhibitor in buffer. Incubate at 37°C for 15 minutes to allow binding equilibrium.

-

Initiation: Add HMG-CoA and NADPH to start the reaction.

-

Measurement: Monitor the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm for 10 minutes (kinetic mode).

-

Calculation:

Fit data to a sigmoid dose-response curve to determine IC50.

Expected Result:

-

(3R,5R)-Atorvastatin IC50: ~8–10 nM

-

ent-Atorvastatin IC50: >1000 nM (Typically 2-3 orders of magnitude less potent).

Part 4: Off-Target Pharmacology (PXR Activation & CYP Induction)

While ent-atorvastatin is a poor inhibitor of cholesterol synthesis, it is a potent agonist of the Pregnane X Receptor (PXR) . This is the critical "hidden" in vitro effect. PXR regulates the expression of CYP3A4, MDR1 (P-gp), and other detoxification proteins.

Causality: The ligand-binding pocket of PXR is large and flexible (promiscuous), unlike the rigid catalytic site of HMG-CoA reductase. It can accommodate the (3S,5S) shape, sometimes even more favorably than the (3R,5R) form, leading to the induction of drug-metabolizing enzymes.

Visualization: The Divergent Signaling Pathways

The following diagram illustrates how the enantiomers diverge: one inhibits the target enzyme, while both (and potentially the ent-form specifically) activate the xenobiotic response.

Caption: Divergent pharmacodynamics of Atorvastatin enantiomers. The (3R,5R) form targets HMG-CoA reductase, while the (3S,5S) form preferentially activates PXR-mediated gene transcription.

Protocol 2: PXR Reporter Gene Assay

Objective: To evaluate the induction potential of ent-atorvastatin relative to the drug.

System: HepG2 or LS180 cells transiently transfected with a PXR expression vector and a CYP3A4-promoter luciferase reporter.

Workflow:

-

Seeding: Plate cells in 96-well plates (20,000 cells/well) in phenol-red-free media.

-

Transfection: Transfect with hPXR plasmid and pGL3-CYP3A4-Luc using lipofection.

-

Treatment: After 24h, treat cells with:

-

Vehicle (DMSO < 0.1%).

-

Positive Control: Rifampicin (10 µM).

-

Test: ent-Atorvastatin (0.1, 1, 10 µM).

-

-

Incubation: 24 hours at 37°C.

-

Lysis & Read: Add Luciferase substrate and measure luminescence.

Data Interpretation: An increase in luminescence indicates PXR activation. If ent-atorvastatin shows efficacy >20% of Rifampicin, it is considered a PXR agonist. This explains why chiral purity is vital not just for potency, but to prevent variable metabolic induction in patients.

Part 5: Analytical Characterization (Chiral Separation)

To study these effects, one must first ensure the ent-atorvastatin reagent is pure and not contaminated with the active eutomer.

Protocol 3: Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

-

Column: Chiralpak AD-RH or OD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.0 (40:60 v/v).

-

Note: Low pH is crucial to suppress ionization of the carboxylic acid, improving peak shape.

-

-

Flow Rate: 0.5 mL/mL.

-

Detection: UV at 244 nm.[1]

-

Resolution Requirement:

between (3R,5R) and (3S,5S) peaks.

References

-

FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology Review: Atorvastatin Calcium. U.S. Food and Drug Administration. [Link]

-

Vrzal, R., et al. (2015). Optical isomers of atorvastatin, rosuvastatin and fluvastatin enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Toxicology Letters, 239(2), 142-150. [Link]

-

Hoffmann, M. M., et al. (2012). Pharmacogenetic uptake of statins by OATP1B1.[2][3] Pharmacogenomics, 13(7), 759-760. [Link]

-

Paine, M. F., et al. (2006). The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition, 34(5), 880-886. [Link]

-

SOLVO Biotechnology. (2023). Transporter Assays: OATP1B1 and Statin Transport. Solvo Biotechnology. [Link]

Sources

- 1. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ent-Atorvastatin HMG-CoA Reductase Inhibition Assay

Executive Summary

This technical guide details the protocol for assessing the inhibitory potential of ent-Atorvastatin (the (3S,5S)-enantiomer) against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While the marketed pharmacophore, Atorvastatin Calcium, exists as the (3R,5R)-isomer, the enantiomer is a critical stereochemical impurity that must be characterized during process development and quality control.

Core Thesis: HMG-CoA reductase is highly stereoselective. The (3R,5R)-dihydroxyheptanoic acid side chain of atorvastatin mimics the transition state of the HMG-CoA substrate. The ent-Atorvastatin ((3S,5S)-isomer) fails to align with the catalytic pocket's spatial requirements (specifically residues Glu559, Asp690, and Lys691), resulting in negligible inhibitory activity. This assay serves as a functional method to validate stereochemical purity and enzyme specificity.

Mechanistic Architecture

The Stereochemical Imperative

The efficacy of statins relies on their ability to competitively inhibit the conversion of HMG-CoA to mevalonate. This reaction requires the oxidation of two molecules of NADPH.

-

Active Atorvastatin ((3R,5R)): The C3-hydroxyl group interacts with Ser684 and Asp690, while the C5-hydroxyl interacts with Lys691 and Glu559. This network stabilizes the inhibitor-enzyme complex with nanomolar affinity (

nM). -

ent-Atorvastatin ((3S,5S)): The inversion of stereocenters disrupts these critical hydrogen bonds. The "wrong" orientation creates steric clashes within the narrow catalytic cleft, preventing the closure of the enzyme's "flap" domain, which is necessary for the reaction to proceed or be inhibited effectively.

Reaction Stoichiometry

The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Assay Design Strategy & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| HMG-CoA Reductase | Human recombinant (catalytic domain) | Target enzyme. |

| Substrate | HMG-CoA (150-200 µM stock) | Biological substrate. |

| Cofactor | NADPH (Tetrasodium salt) | Hydrogen donor; signal source (A340). |

| Test Compound | ent-Atorvastatin (Sodium salt) | The enantiomer (Impurity/Negative Control). |

| Reference Standard | Atorvastatin Calcium ((3R,5R)) | Positive control for inhibition. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH. |

| Additives | DTT (1-5 mM), EDTA | Prevents oxidation of enzyme thiols. |

Expert Insight: Solubility & Hydrolysis

-

Lactone vs. Acid: Atorvastatin and its enantiomer may exist as lactones.[1] The lactone form is inactive in vitro.

-

Protocol Check: If your ent-Atorvastatin is a lactone, you must hydrolyze it (e.g., dissolve in MeOH, add 1N NaOH, incubate, then neutralize) to open the ring to the active dihydroxy acid form before testing.

-

-

Solvent Tolerance: The enzyme is sensitive to organic solvents. Keep DMSO or Methanol concentration < 1% (v/v) in the final well to prevent non-specific denaturation.

Detailed Experimental Protocol

Phase 1: Preparation

-

Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) containing 100 mM KCl, 1 mM EDTA, and 5 mM DTT. Note: Add DTT fresh on the day of the experiment.

-

Enzyme Dilution: Dilute HMG-CoA reductase in the assay buffer to a concentration where the reaction is linear for at least 10 minutes (typically 0.5 - 2 units/mL). Keep on ice.

-

Compound Prep:

-

Dissolve Atorvastatin (Ref) and ent-Atorvastatin in DMSO to 10 mM.

-

Perform serial dilutions (1:3) to generate a concentration range from 10 µM down to 0.1 nM.

-

Phase 2: The Assay Workflow (96-well format)

This protocol utilizes a "pre-incubation" step, crucial for tight-binding inhibitors like statins to reach equilibrium.

-

Blanking: Add 100 µL Assay Buffer to "Blank" wells.

-

Enzyme Loading: Add 5 µL of diluted Enzyme to "Test" and "Positive Control" wells.

-

Inhibitor Addition:

-

Add 5 µL of ent-Atorvastatin dilution series to appropriate wells.

-

Add 5 µL of Atorvastatin (Ref) dilution series to reference wells.

-

Add 5 µL of Vehicle (DMSO) to "No Inhibitor" (100% Activity) wells.

-

-

Pre-Incubation: Incubate the plate at 37°C for 15 minutes . Rationale: Allows the inhibitor to occupy the active site before the substrate competes.

-

Substrate Mix: Prepare a master mix of NADPH (400 µM final) and HMG-CoA (400 µM final) in assay buffer.

-

Initiation: Add 90 µL of Substrate Mix to all wells (Final Volume = 100 µL).

-

Detection: Immediately place in a plate reader pre-heated to 37°C.

Phase 3: Data Logic Visualization

Figure 1: Logical workflow for the HMG-CoA Reductase Inhibition Assay, highlighting the critical decision point for stereochemical validation.

Data Analysis & Interpretation

Calculation

-

Rate Determination: Calculate the slope (ΔOD/min) for the linear portion of the curve (typically minutes 2–10).

-

Normalization:

-

Curve Fitting: Plot Log[Concentration] vs. % Activity using a non-linear regression (4-parameter logistic model).

Expected Results Table

| Parameter | Atorvastatin (3R,5R) | ent-Atorvastatin (3S,5S) |

| IC50 Value | 5 – 20 nM | > 10,000 nM (or No Inhibition) |

| Max Inhibition | ~100% | < 10% (at high concentrations) |

| Curve Shape | Sigmoidal | Flat / Noise |

Interpretation: If ent-Atorvastatin shows significant inhibition (e.g., IC50 < 1 µM), investigate:

-

Chiral Purity: Is the sample contaminated with the (3R,5R) enantiomer?

-

Racemization: Did the hydrolysis step (if performed) cause racemization of the stereocenters?

Pathway Visualization

To understand why the assay yields these results, we visualize the interaction pathway.

Figure 2: Mechanistic divergence. The (3R,5R) isomer successfully mimics the substrate to form a stable complex, while the (3S,5S) isomer faces steric rejection.

References

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.

-

Carbonell, T., & Freire, E. (2005). Binding thermodynamics of statins to HMG-CoA reductase. Biochemistry, 44(35), 11741-11748.

-

Kocarek, T. A., et al. (2002). Regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes.[4] Drug Metabolism and Disposition, 30(12), 1400-1405.[4]

-

PubChem. ent-Atorvastatin | C33H35FN2O5 | CID 62976. National Library of Medicine.

-

Vukkum, P., et al. (2013). Stress degradation behavior of atorvastatin calcium and development of a stability-indicating UPLC method. Scientia Pharmaceutica, 81(1), 93-114. (Context on impurities and degradation products).

Sources

A Comprehensive Technical Guide to ent-Atorvastatin: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enantiomeric Counterpart of a Blockbuster Statin

Atorvastatin, a fully synthetic statin, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases for decades.[1][2] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] Like many pharmaceutical agents, atorvastatin possesses chiral centers, leading to the existence of stereoisomers. This guide focuses on ent-Atorvastatin , the (3S,5S)-enantiomer of the active (3R,5R)-atorvastatin. While the therapeutic efficacy is attributed to the (3R,5R) form, understanding the properties of its enantiomer is crucial for enantioselective synthesis, analytical method development, and impurity profiling in drug manufacturing. This document provides an in-depth exploration of the chemical and physical properties, synthetic pathways, and analytical characterization of ent-Atorvastatin.

Core Chemical and Physical Properties

The fundamental identity and characteristics of ent-Atorvastatin are summarized below. These properties are essential for its handling, formulation, and analysis.

Identifier and Molecular Profile

| Property | Value | Source |

| CAS Number | 501121-34-2 | [4] |

| IUPAC Name | (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | [4] |

| Molecular Formula | C₃₃H₃₅FN₂O₅ | [4] |

| Molecular Weight | 558.6 g/mol | [4] |

Physicochemical Data

The following table outlines the key physicochemical properties of ent-Atorvastatin. It is important to note that while some of this data is specific to the enantiomer, other values are based on data for atorvastatin, which are expected to be very similar for its enantiomer.

| Property | Value | Source |

| Melting Point | Approximately 156-158 °C (for Atorvastatin Calcium) | [5] |

| Boiling Point | 722 °C at 760 mmHg (Predicted for Atorvastatin) | [6] |

| Solubility | Organic Solvents: Freely soluble in methanol; soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Approximate solubilities for the calcium salt are: Ethanol (~0.5 mg/mL), DMSO (~15 mg/mL), DMF (~25 mg/mL).Aqueous Solvents: Sparingly soluble in aqueous buffers. The sodium salt has a water solubility of 1.23 mg/mL at pH 6.0 and 20.4 mg/mL at pH 2.1. | [6][7][8] |

| pKa | 4.46 (for Atorvastatin) | [9] |

Synthesis of ent-Atorvastatin: A Stereoselective Approach

The synthesis of ent-Atorvastatin requires a strategic approach to establish the desired (3S,5S) stereochemistry of the dihydroxyheptanoic acid side chain. The most prominent and industrially scalable method for synthesizing atorvastatin and its enantiomers is the Paal-Knorr synthesis . This convergent strategy involves the synthesis of two key intermediates: a 1,4-diketone and a chiral amino-ester side chain, which are then condensed to form the pyrrole core.

To produce ent-Atorvastatin, the synthesis must incorporate a chiral precursor that imparts the (3S,5S) configuration.

Conceptual Synthetic Workflow

Caption: Paal-Knorr synthesis workflow for ent-Atorvastatin.

Step-by-Step Methodology

-

Synthesis of the 1,4-Diketone Intermediate: The synthesis of the achiral 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is a well-established process.

-

Synthesis of the Chiral Side-Chain Amine: This is the stereochemistry-determining step. To obtain the (3S,5S) configuration of ent-Atorvastatin, the synthesis starts from a suitable chiral building block, such as an (S)-3-hydroxy-γ-butyrolactone derivative. This precursor undergoes a series of reactions, including stereoselective reduction and amination, to yield the chiral amine with the desired (4S,5S) stereochemistry.

-

Paal-Knorr Pyrrole Synthesis: The 1,4-diketone and the chiral amine are condensed, typically in the presence of a dehydrating agent or under azeotropic conditions, to form the pyrrole ring of the ent-Atorvastatin backbone.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid, ent-Atorvastatin.

Pharmacological Inactivity of ent-Atorvastatin

While structurally the mirror image of the active drug, ent-Atorvastatin is considered to be pharmacologically inactive as an HMG-CoA reductase inhibitor. The binding of atorvastatin to the active site of HMG-CoA reductase is highly stereospecific. The (3R,5R) configuration of the dihydroxyheptanoic acid side chain is crucial for the precise interactions with amino acid residues in the enzyme's active site, leading to competitive inhibition. The (3S,5S) configuration of ent-Atorvastatin does not allow for this optimal binding, rendering it inactive.

Analytical Characterization

A robust analytical strategy is essential for the identification, quantification, and purity assessment of ent-Atorvastatin. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ent-Atorvastatin. While specific spectra for the pure enantiomer are not widely published, the chemical shifts would be identical to those of atorvastatin in an achiral solvent.

-

¹H NMR: The proton NMR spectrum of atorvastatin in DMSO-d₆ shows characteristic signals for the aromatic protons, the isopropyl group, the dihydroxyheptanoic acid side chain, and the amide proton. Key expected signals include a singlet for the amide proton around δ 9.82 ppm and multiplets for the aromatic protons between δ 6.95 and 7.51 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. In solid-state NMR of atorvastatin calcium, distinct signals are observed for the carbonyl carbons, aromatic carbons, and the carbons of the side chain.[10] Computational studies on atorvastatin enantiomers have also been used to predict NMR chemical shifts.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ent-Atorvastatin, aiding in its identification and characterization of impurities.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 559.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 557.2.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of atorvastatin reveals characteristic product ions resulting from the cleavage of the side chain and the pyrrole core. This fragmentation pattern is invaluable for structural confirmation.[12][13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of ent-Atorvastatin. Due to its chiral nature, enantioselective (chiral) HPLC is required to separate it from its therapeutically active (3R,5R)-enantiomer.

-

Chiral Stationary Phases (CSPs): The separation of atorvastatin enantiomers is typically achieved using columns with chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For instance, a Chiralcel® OD-RH column can be employed for this separation.[14] The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol like 2-propanol, is critical for achieving optimal resolution.

Experimental Protocol: Chiral HPLC for Atorvastatin Enantiomers

The following is a representative protocol for the chiral separation of atorvastatin enantiomers.

-

Column: Chiralcel® OD-RH (or equivalent polysaccharide-based chiral column)

-

Mobile Phase: n-hexane:2-propanol (95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 260 nm

-

Expected Outcome: Baseline separation of the two enantiomers, allowing for their individual quantification.

Stability and Storage

Proper storage is essential to maintain the integrity of ent-Atorvastatin. As with atorvastatin, it should be protected from light and moisture. For the calcium salt, storage at -20°C is recommended for long-term stability.[8] Atorvastatin is known to be unstable in acidic conditions, and aqueous solutions should be prepared fresh.[15]

Conclusion

ent-Atorvastatin, as the enantiomer of a highly successful pharmaceutical agent, represents a critical area of study for pharmaceutical scientists. A thorough understanding of its chemical and physical properties, stereoselective synthesis, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of atorvastatin drug products. The methodologies and data presented in this guide provide a comprehensive technical resource for researchers and professionals engaged in the development and analysis of this important class of molecules.

References

-

Characterization Of Atorvastatin Calcium And Excipients. (n.d.). Retrieved from [Link]

- Enhancement of Solubility and Dissolution Rate of Atorvastatin Using Solid Dispersion. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 235-240.

- Atorvastatin. (n.d.). In The Merck Index Online. Royal Society of Chemistry.

- Atorvastatin (calcium salt hydrate)

-

ent-Atorvastatin. (n.d.). PubChem. Retrieved from [Link]

- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2022). RSC Medicinal Chemistry, 13(8), 983-993.

- Atorvastatin calcium. (2015).

- Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology, Special Issue 1, 223–232.

-

Atorvastatin. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Atorvastatin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Atorvastatin. (n.d.). PubChem. Retrieved from [Link]

- Shah, C., et al. (2023). SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES -A COMPARISION STUDY. Pharma Science Monitor, 14(2).

- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2019). Current Medicinal Chemistry, 26(25), 4849-4876.

- Sizar, O., & Khare, S. (2023). Atorvastatin. In StatPearls.

-

LIPITOR (atorvastatin calcium) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

- Shandilya, D., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Open Access Library Journal, 4, 1-8.

- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-6.

- Singh, S., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(6), 849-864.

- An In-Depth Technical Guide to the Synthesis of Atorvast

- Atorvastatin Applic

- Solubility improvement of atorvastatin using deep eutectic solvents. (2022).

- Dvorak, Z., et al. (2015).

- Al-Achi, A., & Greenwood, R. (2016). Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder. International Journal of Pharmaceutical Compounding, 20(3), 245-250.

-

Atorvastatin. (n.d.). Drugs.com. Retrieved from [Link]

- Comparison of the effects of statins on HMG-CoA reductase activity. (2023). University of Helsinki.

- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2011). Biomolecules & Therapeutics, 19(2), 233-236.

- Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Applied Pharmaceutical Science, 9(6), 133-142.

- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2022). RSC Medicinal Chemistry, 13(8), 983-993.

- Sizar, O., & Khare, S. (2023). HMG-CoA Reductase Inhibitors. In StatPearls.

- Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. (2015).

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nveo.org [nveo.org]

- 6. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjpdft.com [rjpdft.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Atorvastatin [drugfuture.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]

- 13. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medjpps.com [medjpps.com]

- 15. Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder - PMC [pmc.ncbi.nlm.nih.gov]

ent-Atorvastatin solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of ent-Atorvastatin for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Atorvastatin, with principles directly applicable to its enantiomer, ent-Atorvastatin. As a Biopharmaceutics Classification System (BCS) Class II compound, Atorvastatin's low aqueous solubility and susceptibility to degradation present significant challenges in drug development. This document synthesizes available data on its solubility in various aqueous and organic media and details its stability profile under stress conditions as mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic degradation. We present detailed, field-proven experimental protocols for determining these key parameters and for developing a stability-indicating analytical method. The causality behind experimental choices is explained, providing researchers and drug development professionals with a robust framework for formulation, analytical method development, and stability assessment.

Introduction to Atorvastatin

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular diseases.[3] Chemically, it is [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, and is most commonly used as its calcium salt trihydrate.[4]

A Note on Enantiomeric Specificity: This guide focuses on ent-Atorvastatin, the enantiomer of the active pharmaceutical ingredient (API). While the vast majority of published literature pertains to Atorvastatin (often as the calcium salt), the fundamental physicochemical properties such as solubility and pKa are identical for a pair of enantiomers. Likewise, degradation pathways and kinetics under achiral conditions (e.g., heat, UV light, non-chiral reagents) are also identical. The primary distinction arises in analytical chemistry, where chiral separation techniques would be required to distinguish ent-Atorvastatin from Atorvastatin. The principles and protocols outlined herein are therefore directly applicable to the study of ent-Atorvastatin.

Atorvastatin is classified as a BCS Class II drug, characterized by high membrane permeability but low aqueous solubility.[5][6] This low solubility is a primary limiting factor for its oral bioavailability, which is approximately 12-14%.[4][7] Furthermore, the molecule is susceptible to degradation under several environmental conditions, making a thorough understanding of its stability profile essential for developing a robust and safe pharmaceutical product.[3]

Core Physicochemical Properties

A molecule's fundamental properties govern its behavior in solution and under stress. For Atorvastatin, the key parameters are its acid dissociation constant (pKa) and its partition coefficient (log P).

-

pKa: The pKa of Atorvastatin's terminal carboxyl group is approximately 4.5.[4] This value is critical as it dictates the ionization state of the molecule at different pH values. Below its pKa, the molecule is predominantly in its non-ionized, less soluble carboxylic acid form. Above the pKa, it exists as the more soluble carboxylate anion.

-

Log P: The partition coefficient (octanol/water) is reported to be 6.36.[8] This high value indicates significant lipophilicity, consistent with its high permeability (BCS Class II) but also contributing to its low aqueous solubility.

Solubility Profile

The solubility of Atorvastatin is a critical attribute that influences its dissolution rate and subsequent absorption. Its solubility is highly dependent on the nature of the solvent and the pH of the medium.

pH-Dependent Aqueous Solubility

As predicted by its pKa, Atorvastatin's aqueous solubility is minimal at low pH. It is described as insoluble in aqueous solutions at pH 4 and below.[3][4][5][6] As the pH increases above 4.5, the carboxylic acid group deprotonates, leading to a significant increase in solubility. It is still only very slightly soluble in distilled water and phosphate buffer at a physiological pH of 7.4.[4][6][7]

Organic and Mixed Solvent Solubility

Atorvastatin exhibits much higher solubility in organic solvents compared to aqueous media. This information is crucial for the preparation of stock solutions for analytical testing and for certain formulation strategies. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the chosen buffer.[9]

Table 1: Quantitative Solubility of Atorvastatin in Various Solvents

| Solvent | Solubility (mg/mL) | Description | Source(s) |

|---|---|---|---|

| Methanol | 68.315 | Freely Soluble | [10] |

| Dimethylformamide (DMF) | ~25 | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | ~15 | Soluble | [9] |

| Ethanol | ~0.5 | Slightly Soluble | [9] |

| Pure Water | 0.0006 - 0.181 | Very Slightly Soluble / Insoluble | [5][10] |

| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | Very Slightly Soluble | [3][4][7] |

| Acetonitrile | Very Slightly Soluble | Very Slightly Soluble |[3][4] |

Stability Profile and Degradation Pathways

Understanding the chemical stability of an API is a cornerstone of drug development, ensuring safety and efficacy. Atorvastatin is known to be susceptible to degradation from heat, moisture, light, and particularly low pH.[3] Forced degradation (stress testing) is the systematic process of exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11]

Intrinsic Stability: Forced Degradation Analysis

Forced degradation studies reveal the intrinsic stability of the molecule and are essential for developing stability-indicating analytical methods.

Table 2: Summary of Atorvastatin Degradation Under Stress Conditions

| Stress Condition | Observation | Degradation Kinetics | Key Degradation Products | Source(s) |

|---|---|---|---|---|

| Acidic Hydrolysis (e.g., 1 M HCl) | Significant Degradation | First-Order | Lactone form, Impurities H & J | [3][8][12][13] |

| Basic Hydrolysis (e.g., 1 M NaOH) | Degradation Observed* | Zero-Order | Reduction in parent peak area | [8][14][15] |

| Oxidation (e.g., 3% H₂O₂) | Considerable Degradation* | - | Impurities O1, O2, L & D | [8][13][16] |

| Thermal Degradation (Dry Heat) | Degradation Observed | - | Impurities H & J | [2][13][16] |

| Photolytic Degradation (UV Light) | Degradation Observed | - | Impurities J, L & D |[8][13][16] |

*Note: Some conflicting reports exist. Certain studies report stability under basic and oxidative conditions, suggesting the outcome is highly dependent on the specific experimental parameters (e.g., temperature, concentration of stressor, duration).[12][13]

Major Degradation Pathways

The primary degradation mechanisms for Atorvastatin involve hydrolysis and oxidation.

-

Acid-Catalyzed Lactonization: The most well-documented degradation pathway, especially at low pH, is the intramolecular cyclization (lactonization) between the carboxylic acid and the δ-hydroxyl group on the heptanoic acid side chain.[3] This conversion eliminates the ionizable group responsible for aqueous solubility at higher pH.

-

Oxidation: The pyrrole ring and other electron-rich parts of the molecule are susceptible to oxidation, leading to the formation of various oxidative impurities.[13]

-

Photodegradation: Exposure to UV light can induce complex degradation pathways, leading to multiple degradation products.[13][16]

Caption: Major degradation pathways of Atorvastatin under stress.

Experimental Protocols

The following protocols provide a validated framework for assessing the solubility and stability of ent-Atorvastatin.

Protocol for Equilibrium Solubility Determination

This protocol determines the equilibrium solubility of a compound in a given solvent system, a fundamental parameter for pre-formulation.

Objective: To quantify the solubility of ent-Atorvastatin in various aqueous and organic solvents.

Methodology:

-

Preparation: Add an excess amount of ent-Atorvastatin powder to a series of vials, each containing a known volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Methanol, DMF).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.

Caption: Workflow for solubility and stability assessment.

Protocol for Forced Degradation Study

This protocol outlines the process for intentionally degrading the drug substance to identify potential degradation products and validate the analytical method's specificity.

Objective: To investigate the degradation profile of ent-Atorvastatin under various stress conditions.

Methodology:

-

Sample Preparation: Prepare several solutions of ent-Atorvastatin at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Application of Stress:

-

Acid Hydrolysis: Add an equal volume of 2 M HCl to a sample solution. Heat at 80°C for 4-6 hours.

-

Base Hydrolysis: Add an equal volume of 2 M NaOH to a sample solution. Keep at room temperature for 4-6 hours.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24 hours. Separately, heat a solution of the drug at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to direct UV light (e.g., 254 nm) and/or simulated sunlight as per ICH Q1B guidelines.

-

-

Neutralization & Dilution: After the specified exposure time, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., with NaOH and HCl, respectively). Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the unstressed control sample and all stressed samples using the developed stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify degradation peaks. Ensure the mass balance is close to 100% to confirm that all major degradants are detected.[13][16]

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.

Objective: To develop and validate an RP-HPLC method capable of separating and quantifying ent-Atorvastatin from its process impurities and degradation products.

Typical Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.[17]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, 0.02 M potassium dihydrogen phosphate (adjusted to pH 4 with phosphoric acid) : acetonitrile : methanol (30:10:60, v/v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: Ambient or controlled at 30°C.

-

Injection Volume: 10-20 µL.

Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is primarily achieved through the forced degradation study.

-

Linearity: Analyze a series of solutions with concentrations spanning the expected range (e.g., 0.1-20 µg/mL) to demonstrate a linear relationship between concentration and detector response.[17]

-

Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on samples spiked with known amounts of the analyte.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Deliberately vary method parameters (e.g., flow rate, mobile phase composition, pH) to examine the method's capacity to remain unaffected by small variations.[17]

Conclusion and Recommendations

The physicochemical properties of ent-Atorvastatin, particularly its pH-dependent solubility and susceptibility to degradation, are critical considerations for drug development. Its low solubility in acidic environments underscores the challenges in achieving consistent dissolution in the stomach. The molecule's instability under acidic, oxidative, thermal, and photolytic conditions necessitates careful control during manufacturing, formulation, and storage.

For researchers and formulation scientists, this guide highlights the following key recommendations:

-

Solubility Enhancement: Strategies such as salt formation, the use of solid dispersions, or pH modification with alkalizing agents should be explored to improve dissolution and bioavailability.[4][7]

-

Formulation Stabilization: Excipient selection should be carefully managed to avoid incompatibilities. The inclusion of antioxidants and light-protective packaging is crucial to mitigate degradation.[1]

-

Analytical Control: A validated, stability-indicating HPLC method is non-negotiable for quality control and stability studies. The method must be proven to separate the active ingredient from all potential degradation products identified during forced degradation studies.

By applying the principles and protocols detailed in this guide, development professionals can build a comprehensive understanding of ent-Atorvastatin, leading to the creation of a safe, effective, and stable pharmaceutical product.

References

-

de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Journal of the Brazilian Chemical Society. [Link]

-

Al-Dahmash, A. M., et al. (2023). Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage. Scholars Middle East Publishers. [Link]

-

Al-Hamidi, H., et al. (2019). Effect of Surfactants on the Solubility of Atorvastatin Calcium. Pharmacology & Pharmacy. [Link]

-

Pramitasari, N., et al. (2022). DEVELOPMENT AND STABILITY EVALUATION OF ATORVASTATIN EXTEMPORANEOUS ORAL SUSPENSION FOR ELDERLY PATIENTS. ResearchGate. [Link]

-

Al-Akayleh, F., et al. (2011). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS. Farmacia Journal. [Link]

-

de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]

- Patel, J., et al. (2008). Atorvastatin pharmaceutical compositions.

-

Ismunandar, A., et al. (2022). Solubility improvement of atorvastatin using deep eutectic solvents. National Institutes of Health. [Link]

-

Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health. [Link]

-

Shah, R., et al. (2012). Formulation and stabilization of Atorvastatin tablets. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2024). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. MDPI. [Link]

-

Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. ResearchGate. [Link]

-

Sahu, P. K., et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. National Institutes of Health. [Link]

-

Kumar, B., et al. (2017). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. National Institutes of Health. [Link]

-

Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. [Link]

-

Sari, S., et al. (2021). Forced degradation study of statins: a review. SciSpace. [Link]

-

de Oliveira, M. A., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. scielo.br. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2008039894A2 - Atorvastatin pharmaceutical compositions - Google Patents [patents.google.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saudijournals.com [saudijournals.com]

- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: X-ray Crystallography of ent-Atorvastatin

Executive Summary

This guide provides a rigorous technical framework for the crystallographic characterization of ent-Atorvastatin (the

The Chirality Imperative: ent-Atorvastatin

In the development of HMG-CoA reductase inhibitors, stereochemistry dictates efficacy. Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain.

-

Active Form: (

)-Atorvastatin. -

Target of this Guide: ent-Atorvastatin (

).

Why Crystallography? While Chiral HPLC can separate enantiomers, it relies on retention time comparison against a standard. Single Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of determining absolute configuration ab initio, without reference standards, providing the ultimate proof of structure for regulatory submission (FDA/EMA).

Crystallization Strategy: Overcoming the "Statin Gel"

Statins are amphiphilic, possessing a lipophilic fluorophenyl/isopropyl core and a hydrophilic carboxylate head. This duality often leads to gel formation or amorphous solids rather than diffraction-quality crystals.

The Calcium Salt Advantage

Attempting to crystallize the free acid often results in lactonization. The Calcium salt (2:1 stoichiometry) is preferred for stability and, crucially, for X-ray analysis.

-

Mechanistic Insight: Calcium (

) is a heavier scatterer than C, N, or O. It significantly enhances the anomalous signal (

Optimized Crystallization Protocol

Objective: Obtain Form I (Trihydrate) or equivalent solvate suitable for diffraction.

-

Solvent System: Methanol/Water or THF/Water.

-

Method: Vapor Diffusion (Sitting Drop) or Antisolvent Addition.

-

Protocol:

-

Dissolve 20 mg ent-Atorvastatin Calcium in 0.5 mL Methanol (HPLC grade).

-

Filter through a 0.22

m PTFE syringe filter to remove nucleation sites. -

Place in a small vial inside a larger jar containing 2 mL of Water (Antisolvent).

-

Seal and store at 4°C in vibration-free conditions.

-

Critical Control: If oiling occurs, repeat with 5% acetonitrile added to the methanol to modify polarity.

-

Data Acquisition & The Phase Problem

To distinguish ent-Atorvastatin from the active form, we rely on Resonant Scattering (Anomalous Dispersion) .

Radiation Source Selection

-

Copper (Cu K

, -

Molybdenum (Mo K

,

Data Collection Strategy

-

Redundancy: Aim for >10x redundancy. High multiplicity reduces random noise, allowing the small anomalous intensity differences (Friedel pairs) to be statistically significant.

-

Resolution: Collect to at least 0.83 Å (standard) or 0.75 Å if possible to resolve the flexible alkyl chains.

-

Temperature: Collect at 100 K using a Cryostream. This freezes the flexible isopropyl and phenyl rotations, reducing thermal ellipsoids and improving the visibility of Hydrogen atoms.

Structure Solution & Absolute Configuration

The core objective is to confirm the (

The Flack Parameter Logic

The Flack parameter estimates the fraction of the crystal that is inverted relative to the model.

| Scenario | Refined Model | Flack Parameter ( | Interpretation |

| A | ( | Correct Structure. The crystal is ent-Atorvastatin. | |

| B | ( | Inverted. The crystal is actually ( | |

| C | ( | Inverted. The crystal is ent-Atorvastatin (Model was wrong). |

Representative Crystallographic Data (Form I Analog)

Note: ent-Atorvastatin will crystallize in the same space group type as the active form, but the coordinates will be inverted.

| Parameter | Value (Typical for Form I Trihydrate) |

| Crystal System | Triclinic |

| Space Group | |

| Unit Cell | |

| Angles | |

| Z | 1 (One formula unit per unit cell) |

Visualized Workflows

The Crystallographic Workflow

This diagram outlines the critical path from synthesis to validation, emphasizing the feedback loops required for difficult statin crystals.

Figure 1: End-to-end workflow for crystallizing and solving the structure of ent-Atorvastatin.

Decision Logic: Determining Absolute Configuration

This logic tree guides the researcher in interpreting the Flack parameter (

Figure 2: Interpretation logic for the Flack Parameter in chiral validation.

Refinement Protocol (SHELXL)

The following steps outline the refinement strategy using SHELXL, the industry standard.

-

Initial Solution: Use SHELXT to locate the Calcium atom and the rigid fluorophenyl core.

-

Expansion: Use Difference Fourier maps to locate the flexible heptanoic acid chain.

-

Tip: If the chain is disordered, use PART instructions to model two conformations.

-

-

Anisotropic Refinement: Convert non-hydrogen atoms to anisotropic displacement parameters (ANIS).

-

Hydrogen Placement:

-

Aromatic H: HFIX 43[1]

-

Methylene H: HFIX 23

-

Methine H: HFIX 13

-

Hydroxyl H: Locate in difference map if possible, or use HFIX 147 (rotating group) to optimize H-bonding networks.

-

-

Absolute Structure Command:

-

Ensure the .ins file contains the FLACK command (in newer SHELXL versions) or simply check the output .lst file for the Flack x parameter.

-

Validation: The standard uncertainty (

) of the Flack parameter must be low (ideally

-

Reporting Standards

When publishing or submitting to regulatory bodies, ensure the CIF (Crystallographic Information File) includes:

-

Chemical Formula: Clearly stating the Calcium salt stoichiometry.

-

Flack Parameter: Value and uncertainty (e.g.,

). -

Friedel Coverage: Percentage of Friedel pairs measured (should be >90%).

-

Validation: Run the CIF through CheckCIF (IUCr) to ensure no A-level alerts regarding space group assignment or missed symmetry.

References

-

Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112–122. Link

-

Flack, H. D. (1983).[2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

-

Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249–259. Link

-

Hodge, R. L., et al. (2020).[3] "Crystal structure of atorvastatin calcium trihydrate Form I (Lipitor®)." Powder Diffraction, 35(2), 136-143.[3] Link

-

Thompson, A. L., & Watkin, D. J. (2011). "X-ray crystallography of absolute structure."[4][5] Tetrahedron: Asymmetry, 22(12), 1263-1271. Link

Sources

Methodological & Application

Comparative Guide: Benchmarking ent-Atorvastatin Against Inert Controls in Pharmacological Assays

Executive Summary & Stereochemical Context

In precision pharmacology, the use of enantiomers as negative controls is the gold standard for validating target engagement. Atorvastatin (Lipitor®) derives its potent HMG-CoA reductase inhibitory activity from its specific (3R,5R) stereochemical configuration, which mimics the substrate HMG-CoA.

The Product: ent-Atorvastatin (the (3S,5S) enantiomer) is the mirror-image distomer. The Benchmark: This guide compares ent-Atorvastatin against:

-

Active Control: Atorvastatin Calcium (3R,5R) – To establish the ceiling of biological activity.

-

Inactive Control: DMSO (Vehicle) – To establish the baseline of biological inertness.

Hypothesis: If ent-Atorvastatin is a true negative control, it must exhibit an IC50 > 10,000 nM in enzymatic assays (comparable to Vehicle) while retaining similar physicochemical properties (LogP, solubility) to the active drug. Any deviation from the Vehicle baseline in cellular assays indicates off-target "pleiotropic" effects (e.g., transporter inhibition or membrane toxicity).

Mechanistic Basis of Benchmarking

The primary mechanism of statins involves the "3-point attachment" of the dihydroxyheptanoic acid side chain to the catalytic domain of HMG-CoA reductase.

Diagram 1: Stereochemical Selectivity Logic

This diagram illustrates why the (3R,5R) enantiomer binds, while the (3S,5S) ent-Atorvastatin is sterically precluded, forming the basis of this comparison.

Caption: Mechanistic divergence between Atorvastatin enantiomers. The (3S,5S) configuration fails to engage the cis-loop of the enzyme pocket.

Experiment 1: Enzymatic Inhibition (HMG-CoA Reductase)[1][2]

Objective: Quantify the "Inactivity Window" of ent-Atorvastatin. Method: Spectrophotometric NADPH Oxidation Assay.[1]

Protocol

-

Reagents: Recombinant human HMG-CoA Reductase (catalytic domain), HMG-CoA substrate (400 µM), NADPH (400 µM).

-

Preparation: Dissolve Atorvastatin and ent-Atorvastatin in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

-

Reaction:

-

Incubate enzyme + inhibitor for 15 mins at 37°C.

-

Initiate reaction with HMG-CoA.

-

Monitor absorbance decrease at 340 nm (NADPH oxidation) for 10 mins.

-

-

Control: Run DMSO (0.1% v/v) as the "0% Inhibition" baseline.

Data Benchmark (Expected Results)

| Compound | Concentration | Residual Enzyme Activity (%) | IC50 Estimate | Status |

| DMSO (Vehicle) | N/A | 100% ± 2% | N/A | Inactive Baseline |

| Atorvastatin (3R,5R) | 10 nM | ~50% | ~8-10 nM | Active Benchmark |

| ent-Atorvastatin (3S,5S) | 10 nM | 98% ± 3% | > 20,000 nM | Confirmed Inactive |

| ent-Atorvastatin (3S,5S) | 10,000 nM | 95% ± 4% | N/A | High Dose Inertness |

Interpretation: ent-Atorvastatin should show no significant deviation from the DMSO baseline up to 10 µM. If inhibition >10% is observed at high concentrations, it suggests weak affinity or impurity.

Experiment 2: Cellular Off-Target Toxicity (Pleiotropy Check)

Objective: Ensure ent-Atorvastatin does not cause non-specific toxicity (e.g., membrane disruption) which could confound data. Method: ATP-based Cell Viability Assay (HepG2 Cells).

Experimental Workflow Diagram

Caption: Workflow for assessing non-specific cytotoxicity. Deviation of ent-Atorvastatin from Vehicle indicates off-target effects.

Protocol & Analysis

-

Dosing: Treat cells with supratherapeutic doses (up to 50 µM) of both enantiomers.

-

Readout: Luminescence is proportional to ATP (metabolically active cells).

-

Critical Threshold:

-

Atorvastatin: May show reduced viability due to HMG-CoA inhibition (mevalonate depletion).

-

ent-Atorvastatin: Should match DMSO levels.

-

Warning: If ent-Atorvastatin reduces viability significantly (>20% drop) without inhibiting HMG-CoA reductase, it indicates off-target toxicity (e.g., mitochondrial Complex I inhibition or P-gp interference).

-

Synthesis: When to Use ent-Atorvastatin

Based on the benchmarking data, ent-Atorvastatin is validated as a superior negative control to Vehicle alone because it accounts for the physicochemical presence of the drug molecule without the specific pharmacophore activity.

| Feature | Vehicle (DMSO) | ent-Atorvastatin | Atorvastatin |

| HMG-CoA Inhibition | None | None (or Negligible) | Potent |

| Lipophilicity (LogP) | Low | High (Identical to Active) | High |

| Membrane Interaction | Minimal | Yes (Non-specific) | Yes (Non-specific) |

| Transporter Competition | No | Possible (Off-target) | Yes |